2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Description
2-[(1R)-1-Aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a synthetic oxazole-carboxylic acid derivative characterized by a chiral aminoundecyl substituent at position 2 of the oxazole ring and a methyl group at position 3. The compound’s structure combines a polar carboxylic acid moiety with a long aliphatic chain, conferring unique physicochemical properties.
Key structural features:
- Oxazole core: A five-membered heterocyclic ring with oxygen and nitrogen atoms.
- Carboxylic acid group: Enhances solubility and enables hydrogen bonding.
- (1R)-1-Aminoundecyl chain: A chiral, long alkyl chain with a primary amine, likely influencing lipophilicity and membrane permeability.
Properties
CAS No. |
827616-00-2 |
|---|---|
Molecular Formula |
C16H28N2O3 |
Molecular Weight |
296.40 g/mol |
IUPAC Name |
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3/c1-3-4-5-6-7-8-9-10-11-13(17)15-18-14(16(19)20)12(2)21-15/h13H,3-11,17H2,1-2H3,(H,19,20)/t13-/m1/s1 |
InChI Key |
UZRVBKUGADMUMR-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C1=NC(=C(O1)C)C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCC(C1=NC(=C(O1)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis represents one of the classical approaches for constructing the oxazole ring system. This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. The reaction typically proceeds through:
- Protonation of the acylamino keto moiety
- Cyclization
- Dehydration in the presence of a suitable dehydrating agent
While traditional cyclodehydrating agents like PCl₅, H₂SO₄, and POCl₃ often result in lower yields, the use of polyphosphoric acid can increase yields to 50-60%.
For the synthesis of oxazole-4-carboxylic acids specifically, a modification of this approach would be required, incorporating appropriate precursors that contain the carboxylic acid functionality or a suitable precursor at the 4-position.
Van Leusen Oxazole Synthesis
The van Leusen reaction, utilizing tosylmethylisocyanides (TosMICs), represents one of the most versatile and efficient strategies for oxazole synthesis. This approach proceeds through a [3+2] cycloaddition mechanism and offers several advantages:
- Simple operation
- Readily available starting materials
- Broad substrate scope
- Tolerance for various functional groups
The general reaction scheme involves:
- Deprotonation of TosMIC under basic conditions
- Addition to an aldehyde
- Cyclization to form an oxazoline intermediate
- Elimination of tosylate to yield the oxazole product
This method is particularly well-suited for the synthesis of 5-substituted oxazoles, which could serve as intermediates for further functionalization to obtain the target 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid.
Direct Synthesis from Carboxylic Acids
Recent advances have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids. A notable method involves the use of a triflylpyridinium reagent to activate carboxylic acids, followed by reaction with isocyanoacetates. The general procedure involves:
- Activation of the carboxylic acid with DMAP-Tf under anhydrous conditions
- Reaction with an isocyanide at moderate temperatures (typically 40°C)
- Purification by column chromatography
This method offers significant advantages for the synthesis of oxazole-4-carboxylic acids, including:
- High efficiency and good yields (typically 60-90%)
- Mild reaction conditions
- Tolerance for sensitive functional groups
- Applicability to both aromatic and aliphatic carboxylic acids
Table 1: Comparison of General Methods for Oxazole Synthesis
| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Robinson-Gabriel | α-acylamino ketones | Dehydrating agents (PPA, PCl₅, POCl₃) | Heat, acidic conditions | Well-established, direct | Harsh conditions, moderate yields |
| Van Leusen | Aldehydes, TosMIC | Base (K₂CO₃, Et₃N) | Room temp to 50°C, 1-8h | Mild conditions, versatile | Requires TosMIC, primarily yields 5-substituted oxazoles |
| Triflylpyridinium Method | Carboxylic acids, isocyanides | DMAP-Tf, DMAP | 40°C, 30min-3h, DCM | Direct use of carboxylic acids, high yields | Requires anhydrous conditions |
| Cyclization of β-enamino ketoesters | β-enamino ketoesters | Hydroxylamine HCl | Varies | Regioselective, suitable for amino acid-like building blocks | Limited substrate scope |
Stereoselective Approaches for (1R)-Configuration
Starting from Chiral Amino Acids
One of the most practical approaches for introducing the (1R)-stereochemistry involves using chiral starting materials such as (R)-amino acids. The inherent chirality of these compounds can be maintained throughout the synthetic sequence, particularly when mild reaction conditions are employed.
For the target compound, an (R)-configured amino acid with an appropriate side chain (or a precursor that can be elaborated to the undecyl chain) would serve as an ideal starting point. The carboxylic acid functionality of the amino acid can be incorporated into the oxazole ring, while the amine group can participate in the cyclization process.
Asymmetric Synthesis Strategies
Alternative approaches involve asymmetric synthesis to introduce the (1R)-stereochemistry:
- Asymmetric hydrogenation of appropriate precursors
- Enzyme-catalyzed resolution
- Stereoselective reduction of ketones to obtain the desired configuration
For instance, a synthesis route could involve the preparation of a racemic mixture followed by resolution using chiral HPLC or crystallization with chiral auxiliaries.
Detailed Synthetic Routes for this compound
Route 2: Synthesis via Isocyanide Chemistry
This route leverages the versatility of isocyanide chemistry for oxazole formation.
Step 1: Preparation of the Aldehyde Component
A suitable (R)-configured aldehyde bearing a protected amine function and the undecyl chain is prepared.
Step 2: Van Leusen Reaction
The aldehyde is reacted with tosylmethylisocyanide (TosMIC) under basic conditions to form the oxazole core.
Step 3: Introduction of the Carboxylic Acid Functionality
The 4-position of the oxazole is functionalized to introduce the carboxylic acid group, which may involve:
- Direct oxidation if a suitable precursor is present
- Multi-step functional group interconversions
Step 4: Deprotection
The protecting group on the amine is removed under appropriate conditions to yield the target compound.
Route 3: Synthesis via Oxazolones
This approach utilizes oxazolones as key intermediates.
Step 1: Preparation of N-Acylated Amino Acid
An appropriate (R)-configured amino acid is N-acylated under Schötten-Baumann conditions using benzoyl chloride.
Step 2: Cyclodehydration to Oxazolone
The N-acylated amino acid is cyclized to an oxazolone using one of several methods:
- Treatment with acetic anhydride in refluxing dichloromethane
- Reaction with EDC·HCl at 0°C in dichloromethane
- One-pot synthesis using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)
Step 3: Functionalization and Ring Opening
The oxazolone is appropriately functionalized and then subjected to ring opening to introduce the required substituents.
Step 4: Reconstruction of the Oxazole Ring
The oxazole ring is reconstructed with the desired substitution pattern.
Step 5: Deprotection and Final Adjustments
Any protecting groups are removed, and final adjustments to the molecule are made to yield the target compound.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction conditions significantly impact both yield and stereochemical integrity. Based on the methodologies examined:
- For isocyanide-based methods, temperatures of 40-50°C in dichloromethane or similar solvents provide optimal results
- For cyclization reactions, temperatures may range from room temperature to reflux depending on the specific transformation
- Water-based or green solvent systems offer environmentally friendly alternatives for certain transformations
Table 2: Optimal Reaction Conditions for Key Transformations
| Transformation | Temperature Range | Recommended Solvents | Catalysts/Reagents | Reaction Time |
|---|---|---|---|---|
| Boc Protection | 20-40°C | DMF, DCM | DMAP, DIEA | 8-24h |
| Oxazole Formation via Isocyanides | 40-50°C | DCM | DMAP-Tf | 30min-3h |
| Oxazolone Cyclization | 0°C to reflux | DCM, Dioxane | EDC·HCl, Ac₂O | 1-12h |
| Hydrolysis of Esters | 25-35°C | MeOH/H₂O | NaOH (1N) | 1-3h |
| Boc Deprotection | 20-25°C | DCM, Dioxane | TFA, HCl | 1-2h |
Catalyst and Reagent Selection
The choice of catalysts and reagents significantly impacts reaction efficiency and stereoselectivity:
- For activation of carboxylic acids, DMAP-Tf (triflylpyridinium reagent) shows excellent efficiency
- For cyclization reactions, EDC·HCl combined with HOBt provides good yields while maintaining stereochemical integrity
- For green chemistry approaches, recyclable catalysts like DMAP offer cost-effective alternatives
Protecting Group Strategies
Appropriate protecting group strategies are crucial for maintaining functional group compatibility throughout the synthesis:
- Boc protection is commonly employed for amine protection due to its stability under most reaction conditions and ease of removal
- Methyl or ethyl esters serve as protecting groups for carboxylic acids, easily removed through hydrolysis under mild conditions
- Benzyl ethers can protect hydroxyl groups if present in the molecule
Purification and Characterization
Purification Techniques
Effective purification is essential for obtaining the target compound with high purity:
- Column chromatography using silica gel with appropriate solvent systems (typically n-hexane/ethyl acetate gradients)
- Recrystallization from suitable solvents (ethanol, methanol, or their mixtures with water)
- For difficult separations, preparative HPLC may be necessary, particularly for the final compound
Analytical Characterization
Comprehensive analytical characterization ensures the identity and purity of the target compound:
- ¹H and ¹³C NMR spectroscopy for structural confirmation
- High-resolution mass spectrometry (HRMS) for molecular formula verification
- Chiral HPLC analysis to confirm the (1R)-stereochemistry
- X-ray crystallography if suitable crystals can be obtained
- Optical rotation measurements to verify the expected specific rotation
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoundecyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoundecyl group can interact with enzymes or receptors, modulating their activity. The oxazole ring and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues of Oxazole-Carboxylic Acids
The following table summarizes key oxazole-carboxylic acid derivatives and their properties, based on evidence:
Key Differences and Implications
Substituent Length and Lipophilicity: The target compound’s aminoundecyl chain (C11) confers significantly higher lipophilicity (predicted logP >4) compared to shorter-chain analogs like Ile-MOzl-Ca (C4 chain, logP ~1.5) . This may enhance membrane permeability but reduce aqueous solubility. Aromatic analogs (e.g., 4-chlorophenyl derivative) exhibit moderate logP values (~2.5–3.0) due to balanced hydrophobic/hydrophilic interactions .
Biological Activity :
- Ile-MOzl-Ca is reported as part of antiplasmodial modified peptides, suggesting oxazole-carboxylic acids with branched alkyl chains may interact with parasitic targets .
- Aryl-substituted derivatives (e.g., 4-chlorophenyl) are often used as scaffolds in drug discovery for their rigid, planar structures .
Synthetic Accessibility :
Antiplasmodial Activity
Ile-MOzl-Ca, a structural analog with a 2-methylbutyl group, demonstrates antiplasmodial properties when incorporated into modified peptides like gallinamide A. This highlights the role of oxazole-carboxylic acids in disrupting pathogen metabolism .
Drug Scaffold Utility
Aryl-substituted oxazole-carboxylic acids (e.g., 4-chlorophenyl derivative) are versatile intermediates in designing kinase inhibitors or GPCR ligands due to their ability to mimic natural aromatic amino acids .
Challenges in Targeting Long-Chain Derivatives
However, its length may enhance binding to hydrophobic pockets in targets like endothelin receptors, as seen in similar GPCR-targeting compounds .
Biological Activity
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its biological significance. The presence of the amino group and the carboxylic acid moiety contributes to its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to cleave PARP, a hallmark of apoptosis, leading to tumor growth inhibition in xenograft models .
- Antimicrobial Properties : Some oxazole derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of oxazole derivatives is crucial for optimizing their biological activity. The modification of side chains, such as the length and branching of alkyl groups, can significantly influence their efficacy and selectivity against target cells.
| Compound | EC50 (nM) | GI50 (nM) | Biological Activity |
|---|---|---|---|
| 2-Phenyl-Oxazole Derivative | 270 | 229 | Induces apoptosis in DLD-1 cells |
| 5-Methyl-Oxazole Derivative | TBD | TBD | Antimicrobial activity |
Case Studies
- Anticancer Efficacy : A study involving a related oxazole derivative demonstrated a significant reduction in tumor growth by 63% in a human colorectal cancer model when administered at a dose of 50 mg/kg . This highlights the potential of such compounds in cancer therapy.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various oxazole derivatives against common pathogens. Results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
The mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : By activating caspases and disrupting mitochondrial function, leading to programmed cell death.
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression or DNA replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
